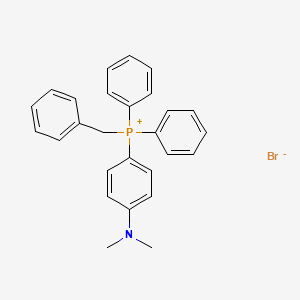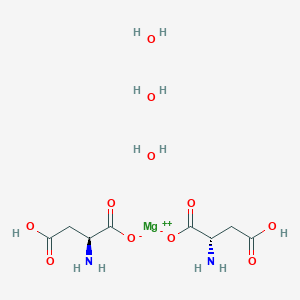
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide is an organophosphorus compound that features a phosphonium center bonded to a benzyl group, a dimethylamino-substituted phenyl group, and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide typically involves the reaction of diphenylphosphine with benzyl bromide in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide can undergo oxidation reactions to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: The compound can be used in the study of phosphonium-based drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The dimethylamino group enhances its solubility and reactivity, making it a versatile reagent in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-(Dimethylamino)benzophenone
- 4-(4-Dimethylaminophenyl)pyridine
Comparison: Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide is unique due to its phosphonium center, which imparts distinct reactivity and stability compared to similar compounds. The presence of the benzyl group further differentiates it by providing additional steric and electronic effects that influence its chemical behavior.
Eigenschaften
Molekularformel |
C27H27BrNP |
|---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
benzyl-[4-(dimethylamino)phenyl]-diphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-28(2)24-18-20-27(21-19-24)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)22-23-12-6-3-7-13-23;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KCRUWMVYSYNNLP-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)


![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)


![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)

